2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline
Description
Properties
IUPAC Name |
2-morpholin-4-yl-5-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c16-14-12-13(22(19,20)18-6-2-1-3-7-18)4-5-15(14)17-8-10-21-11-9-17/h4-5,12H,1-3,6-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWOIEPBBNXTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332672 | |
| Record name | 2-morpholin-4-yl-5-piperidin-1-ylsulfonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24833869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53162-45-1 | |
| Record name | 2-morpholin-4-yl-5-piperidin-1-ylsulfonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aniline core: Starting with a suitable aniline derivative.
Introduction of the piperidine sulfonyl group: This can be achieved through sulfonylation reactions using reagents like piperidine sulfonyl chloride.
Attachment of the morpholine group: This step may involve nucleophilic substitution reactions where morpholine is introduced to the aniline core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions at the aniline core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the aniline core.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves multi-step organic reactions that include:
- Formation of Aniline Core: Starting with a suitable aniline derivative.
- Piperidine Sulfonyl Group Introduction: Achieved via sulfonylation reactions.
- Morpholine Group Attachment: Conducted through nucleophilic substitution reactions.
These steps are optimized for yield and purity, often employing specific catalysts and controlled reaction conditions to enhance efficiency.
Medicinal Chemistry
2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline is primarily studied for its potential therapeutic applications:
- Anticancer Activity: Research indicates that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties: Some studies suggest that sulfonamide derivatives can exhibit antibacterial activity, making this compound a candidate for further exploration in antibiotic development.
Biological Interactions
The compound's unique structure allows it to interact with various biological macromolecules:
- Enzyme Modulation: It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Binding: The compound could bind to cellular receptors, modulating signaling pathways crucial for cellular functions.
These interactions are critical for understanding the compound's mechanism of action and potential therapeutic benefits.
Industrial Applications
In addition to its medicinal uses, this compound has applications in industrial chemistry:
- Intermediate in Organic Synthesis: It serves as a building block for synthesizing other complex molecules.
- Development of New Materials: The compound's properties may be leveraged in creating novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Influence on metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Core
a. 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride
- Structure : Replaces morpholine with 4-ethylpiperazine at the 2-position.
- Application : Likely explored for kinase inhibition or GPCR modulation due to its piperazine-piperidine sulfonyl architecture .
b. 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- Structure : Methoxy group at the 2-position and 4-methylpiperazine sulfonyl at the 5-position.
- Properties: Molecular weight 285.36 g/mol; soluble in chloroform, methanol, and DMSO. The methoxy group may reduce metabolic instability compared to morpholine .
- Synthesis : Likely involves sulfonylation of aniline precursors, as seen in and .
c. 4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b)
Functional Group Replacements
a. 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)benzoic acid
- Structure : Replaces the aniline amine (-NH₂) with a carboxylic acid (-COOH).
- Impact : The carboxylic acid group increases hydrophilicity and may enable salt formation, contrasting with the basic aniline moiety. This derivative is listed as a research chemical (), suggesting utility in metal coordination or prodrug design .
b. N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2g)
- Structure: Nitroso (-NO) and morpholine substituents on aniline.
- Synthesis : Synthesized via selective aromatic substitution ().
- Application : Nitroso groups are reactive electrophiles, making this compound a precursor for further functionalization, unlike the stable sulfonyl group in the target compound .
Structural-Activity Relationship (SAR) Insights
- Morpholine vs. Piperazine : Morpholine’s oxygen atom improves solubility, while piperazine derivatives (e.g., –8) offer tunable basicity for target binding .
- Sulfonyl Group Position : 5-Sulfonyl substitution (as in the target compound) is common in kinase inhibitors (e.g., VAP-1 blockers in ), whereas 2-substituents (e.g., methoxy in ) modulate steric access to the aromatic ring .
- Aniline Core : The -NH₂ group facilitates hydrogen bonding with biological targets, a feature retained in the target compound but lost in benzoic acid analogs () .
Data Table: Key Properties of Comparable Compounds
*Calculated based on analogous structures.
Biological Activity
2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline is a synthetic organic compound characterized by the presence of both morpholine and piperidine functional groups. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its ability to modulate various biological pathways. Its unique structure allows it to interact with a range of biological targets, making it a subject of significant research interest.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzymatic Interactions : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic processes.
- Receptor Binding : It has the potential to bind to cellular receptors, thereby modulating signaling pathways that are crucial for cellular function.
- Pathway Influence : The compound can affect metabolic or signaling pathways within cells, contributing to its therapeutic effects.
In Vitro Studies
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in cancer therapy. For instance, studies involving similar aniline derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The structure-activity relationship (SAR) studies have shown that modifications in the aniline structure can enhance potency and selectivity against cancer cell lines .
Case Studies
- Anticancer Activity : In a study focusing on Mannich bases, which include compounds similar to this compound, researchers reported significant cytotoxic effects against multiple cancer cell lines. Compounds were evaluated for their IC50 values, with some showing sub-micromolar activity, indicating strong potential for further development as anticancer agents .
- Enzyme Inhibition : Another study highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer’s. The inhibition was quantified using enzyme kinetics, revealing promising results that warrant further investigation .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(Morpholin-4-yl)aniline | Lacks piperidine sulfonyl group | Moderate anticancer activity |
| 5-(Piperidine-1-sulfonyl)aniline | Lacks morpholine group | Limited receptor binding |
| 2-(Piperidine-1-sulfonyl)aniline | Different positioning of functional groups | Variable enzyme inhibition |
| This compound | Unique combination of morpholine and piperidine groups | Significant anticancer and enzyme inhibition |
Q & A
Basic: What are the primary synthetic routes for 2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)aniline?
Answer:
The synthesis typically involves sequential functionalization of the aniline core. A common approach includes sulfonylation of the amine group using piperidine-1-sulfonyl chloride under basic conditions (e.g., potassium carbonate in DMF), followed by morpholine coupling via nucleophilic substitution or Buchwald-Hartwig amination . Key considerations include:
- Reagent selection : Use of anhydrous solvents to avoid hydrolysis of sulfonyl chlorides.
- Temperature control : Reactions often require reflux (80–120°C) to achieve high yields.
- Purification : Column chromatography or recrystallization is critical due to polar byproducts .
Basic: How is this compound characterized to confirm its structural integrity?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR verify the morpholine and piperidine substituents via distinct splitting patterns (e.g., morpholine’s δ ~3.6–3.8 ppm for N–CH groups) .
- X-ray crystallography : Resolves steric effects of the sulfonyl and morpholinyl groups (e.g., dihedral angles between aromatic rings and substituents) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
Answer:
Employ Design of Experiments (DoE) to identify critical parameters:
- Variables : Solvent polarity, base strength, and reaction time. For example, replacing DMF with acetonitrile may reduce side reactions .
- Response surface methodology (RSM) : Models interactions between variables to maximize yield. Recent studies using RSM for similar sulfonamide derivatives achieved >85% yield with 20% reduced solvent volume .
- Process analytical technology (PAT) : In-line FTIR monitors sulfonylation progress in real-time, minimizing impurities .
Advanced: What computational tools predict the compound’s reactivity and biological interactions?
Answer:
- Quantum mechanical calculations : Density Functional Theory (DFT) models the electron-withdrawing effect of the sulfonyl group, predicting nucleophilic attack sites .
- Molecular docking : Simulations using AutoDock Vina reveal interactions with enzyme active sites (e.g., sulfonyl groups forming hydrogen bonds with serine residues in proteases) .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore alternative reaction pathways, reducing trial-and-error experimentation .
Basic: What are the key steric and electronic effects of the morpholine and piperidine substituents?
Answer:
-
Steric effects : The piperidine sulfonyl group introduces torsional strain due to its bulk, affecting conformational flexibility.
-
Electronic effects : Morpholine’s oxygen atom increases electron density on the aniline ring, enhancing electrophilic substitution reactivity. Comparative studies show morpholine derivatives exhibit 20% higher reaction rates than pyrrolidine analogs .
-
Experimental data :
Substituent Electron Density (eV) Torsional Angle (°) Morpholin-4-yl -2.1 45–50 Piperidine-1-sulfonyl -3.4 60–65
Advanced: How can contradictory biological activity data be resolved for structural analogs?
Answer:
- Structure-activity relationship (SAR) analysis : Compare analogs with varying substituents. For example, replacing morpholine with pyrrolidine reduces steric hindrance but decreases receptor binding affinity by 30% .
- Meta-analysis : Pool data from in vitro and in vivo studies to identify outliers. Adjust for variables like assay pH or cell line variability.
- Crystallographic overlays : Superimpose X-ray structures of analogs to identify conformational differences impacting activity .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light sensitivity : The aniline group is prone to oxidation; store in amber vials under inert gas (N or Ar).
- Temperature : Stability studies show <5% degradation at -20°C over 12 months, versus 15% degradation at 25°C .
- Hygroscopicity : The sulfonyl group absorbs moisture; use desiccants in storage containers .
Advanced: How does the compound’s logP affect its pharmacokinetic profile?
Answer:
- Calculated logP : ~2.8 (predicted via ChemAxon), indicating moderate lipophilicity.
- Permeability : Morpholine’s polarity enhances aqueous solubility (2.1 mg/mL), while the sulfonyl group reduces blood-brain barrier penetration.
- In silico ADMET : Simulations using SwissADME predict hepatic metabolism via CYP3A4, requiring prodrug strategies for oral bioavailability .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis; sulfonylation reactions release HCl gas .
- First aid : In case of skin contact, wash with 10% NaHCO to neutralize acidic byproducts .
Advanced: What strategies mitigate crystallization challenges during formulation?
Answer:
- Polymorph screening : Use solvents like ethyl acetate/hexane to isolate stable Form I (melting point 148°C) .
- Co-crystallization : Additives like succinic acid improve crystal lattice stability.
- Spray drying : Produces amorphous dispersions with 90% bioavailability enhancement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
